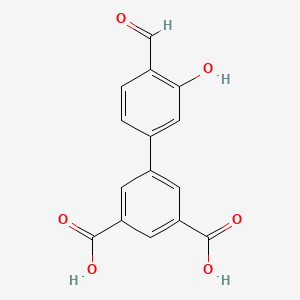![molecular formula C16H13FO4 B6378943 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95% CAS No. 1111132-40-1](/img/structure/B6378943.png)
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95% (also known as 4-EFPC) is a synthetic phenolic compound with a wide range of applications in scientific research. This compound is typically used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocycles, and as a building block in the synthesis of more complex compounds. In addition, 4-EFPC has been used in a variety of biochemical and physiological experiments, including studies on the mechanism of action of various drugs and proteins.
科学研究应用
4-EFPC has been used in a variety of scientific research applications, including studies on the mechanism of action of various drugs and proteins. For example, 4-EFPC has been used to study the mechanism of action of the antimalarial drug artemisinin, as well as the mechanism of action of the cytochrome P450 enzyme. In addition, 4-EFPC has been used in the synthesis of various heterocycles, such as indoles, quinolines, and pyridines.
作用机制
The mechanism of action of 4-EFPC is not fully understood. However, it is believed that 4-EFPC acts as an electron acceptor, allowing for the transfer of electrons from one molecule to another. This transfer of electrons is believed to be responsible for the formation of various heterocycles, as well as the inhibition of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EFPC have not been extensively studied. However, it is believed that 4-EFPC may act as an antioxidant, as it has been shown to inhibit the formation of free radicals. In addition, 4-EFPC has been shown to inhibit the activity of certain enzymes, such as the cytochrome P450 enzyme.
实验室实验的优点和局限性
The main advantage of using 4-EFPC in lab experiments is its availability and low cost. In addition, 4-EFPC is relatively stable and is not toxic, making it a safe and effective reagent for laboratory use. However, 4-EFPC is not as reactive as some other reagents, so it may not be suitable for some reactions.
未来方向
The future of 4-EFPC is promising. In the future, 4-EFPC may be used in the synthesis of more complex compounds, as well as in the study of the mechanism of action of various drugs and proteins. In addition, 4-EFPC may be used in the development of new drugs and therapies, as well as in the study of biochemical and physiological processes. Finally, 4-EFPC may be used in the development of new catalysts and reagents, which could lead to more efficient and cost-effective laboratory experiments.
合成方法
4-EFPC can be synthesized by reacting 4-fluorophenol with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at room temperature. The product is then isolated by recrystallization and purified by column chromatography.
属性
IUPAC Name |
ethyl 2-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-2-21-16(20)13-5-3-11(8-14(13)17)10-4-6-15(19)12(7-10)9-18/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVRYHBNJYZVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685351 |
Source


|
| Record name | Ethyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol | |
CAS RN |
1111132-40-1 |
Source


|
| Record name | Ethyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)







![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)